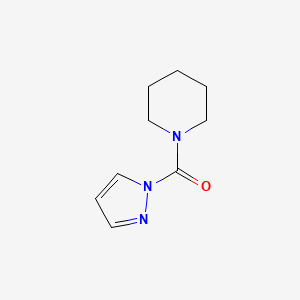

Piperidin-1-yl(1H-pyrazol-1-yl)methanone

Description

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

piperidin-1-yl(pyrazol-1-yl)methanone |

InChI |

InChI=1S/C9H13N3O/c13-9(12-8-4-5-10-12)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 |

InChI Key |

RVUWRYIKKXZWFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)N2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Oxidative Amidation of Aldehydes with Pyrazole Derivatives

A solvent-free oxidative amidation protocol adapted from MDPI's synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone offers a scalable route. Here, 3,5-di-tert-butylbenzaldehyde reacts with pyrazole under substoichiometric oxoammonium nitrate (0.75 eq.) at 54°C for 3 hours to yield the target ketone in 86%. For piperidin-1-yl(1H-pyrazol-1-yl)methanone, substituting the aldehyde with a piperidine-containing aldehyde precursor (e.g., 1-piperidinecarboxaldehyde) could enable direct coupling.

Key considerations:

- Oxidant Selection : Oxoammonium salts like 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate minimize side reactions compared to stoichiometric oxidants.

- Temperature Control : Heating at 54°C balances reaction rate and decomposition risks.

- Workup : Aqueous/organic extraction (hexanes/acetonitrile) followed by acid-base washing ensures high purity.

Nucleophilic Acylation via Piperidine and Pyrazole Intermediates

Patents WO2011033255A1 and WO2016087352A1 highlight nucleophilic acylation strategies for analogous methanone derivatives. For instance, reacting 1H-pyrazole-4-carbonyl chloride with piperidine in dichloromethane (DCM) or methanol (MeOH) in the presence of cesium carbonate achieves the ketone linkage. Alternatively, pre-forming the pyrazole carbonyl electrophile (e.g., via Friedel-Crafts acylation) allows piperidine to act as a nucleophile.

Example Protocol :

- Synthesize 1H-pyrazole-4-carbonyl chloride by treating pyrazole-4-carboxylic acid with thionyl chloride.

- Add piperidine (1.1 eq.) and Cs₂CO₃ (2 eq.) in DCM at 0°C.

- Warm to room temperature, stir for 12 hours, and purify via silica gel chromatography (ethyl acetate/hexane gradient).

Yield Optimization :

- Excess piperidine (1.5 eq.) improves conversion but complicates purification.

- Anhydrous conditions prevent hydrolysis of the carbonyl chloride intermediate.

Sonication-Assisted Cyclization for Pyrazole Formation

The Orient Journal of Chemistry’s sonochemical method enables rapid pyrazole synthesis from oxonitrile precursors. Adapting this approach, a piperidine-containing oxonitrile undergoes cyclization with hydrazine hydrate under ultrasound irradiation (40 kHz, 50°C, 1–2 hours) to form the pyrazole ring.

Steps :

- Convert piperidine-1-carboxylic acid to methyl ester via Fischer esterification (MeOH/H₂SO₄, reflux).

- React ester with acetonitrile and NaH in toluene to form oxonitrile.

- Cyclize with hydrazine hydrate in acetic acid under sonication.

Advantages :

- Reduced reaction time (2 hours vs. 24 hours conventional).

- Higher yields (55–67%) due to enhanced mass transfer.

Multi-Step Synthesis from Functionalized Piperidines

The PMC anti-tuberculosis study demonstrates piperidine functionalization via epichlorohydrin intermediates. Applying this strategy:

- React (R)- or (S)-epichlorohydrin with 4-chloro-3-(trifluoromethyl)phenol to form epoxide intermediates.

- Open the epoxide with 4-piperidinol under reflux in ethanol.

- Introduce the pyrazole moiety via palladium-catalyzed coupling or nucleophilic substitution.

Challenges :

- Stereochemical control at the piperidine hydroxyl group requires chiral resolution.

- Purification via column chromatography is essential to isolate diastereomers.

Characterization and Analytical Data

Spectroscopic Profiles :

Mass Spectrometry :

Process Optimization and Challenges

Solvent Effects :

- Non-polar solvents (hexane, toluene) favor nucleophilic acylations but slow reaction kinetics.

- Polar aprotic solvents (DMF, acetonitrile) accelerate rates but may degrade acid-sensitive intermediates.

Catalyst Screening :

- Cs₂CO₃ outperforms K₂CO₃ in nucleophilic substitutions due to superior solubility in organic media.

- Pd(PPh₃)₄ enables Suzuki couplings for aryl-functionalized derivatives but requires inert conditions.

Yield Comparison :

Chemical Reactions Analysis

Types of Reactions: Piperidin-1-yl(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

- Pharmaceutical Industry Piperidin-1-yl(1H-pyrazol-1-yl)methanone can serve as a lead compound in drug development, particularly for targeting bacterial infections or cancer treatments. Pyrazoles and imidazo-pyrazoles have demonstrated anti-angiogenic action, interfering with ERK1/2, AKT, and p38MAPK phosphorylation, which are involved in inflammation, cancer, and platelet aggregation . Derivatives of pyrazoles have shown potential in inhibiting ROS production, platelet aggregation, and p38MAPK phosphorylation in Human Umbilical Vein Endothelial Cells (HUVEC), suggesting the development of new anti-angiogenic agents .

- Agricultural Chemistry This compound is also applicable in agricultural chemistry, although specific applications are not detailed in the search results.

Synthesis and Chemical Modifications

The synthesis of this compound involves multiple steps, with alternative methods including the use of oxoammonium salts for oxidative functionalization to achieve high yields under mild conditions. Chemical reactions are essential for modifying the compound to enhance its biological activity and create derivatives with different properties.

Biological Activities and Interactions

Studies focusing on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Research indicates the potential of compounds containing pyrazole and piperidine moieties as:

- Antimicrobials

- Anticancer agents

- Anti-inflammatories

Structural Analogs and Their Properties

Several compounds share structural similarities with this compound, each with unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | Contains bulky tert-butyl groups; pyrazole derivative | Enhanced lipophilicity and potential for higher bioavailability |

| (4-Pyridyl)(pyrazol-3-carbonitrile) | Pyridine instead of piperidine; cyano group present | Notable activity against specific cancer cell lines |

| (4-Aminophenyl)(pyrazol) | Amino group on phenyl ring; simpler structure | Known for anti-inflammatory properties |

These compounds highlight the versatility of piperidine and pyrazole derivatives in medicinal chemistry, where unique substituents influence biological activity and potential applications.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Mechanism of Action

The mechanism of action of Piperidin-1-yl(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to reduced inflammation and lower blood pressure . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The presence of electron-withdrawing groups (e.g., chloro in CAS 1269531-16-9) or electron-donating groups (e.g., ethoxyphenyl in CAS 1093657-24-9) on the pyrazole ring alters electronic properties and bioactivity.

- Synthetic Complexity : Compounds with aryl groups (e.g., 4-ethoxyphenyl) require additional steps for aryl substitution, whereas simpler analogs like the unsubstituted parent compound may be synthesized via direct coupling .

Pharmacological Potential

- Enzyme Inhibition: Analogs such as 1-(benzoylpiperidin-4-yl)butyl)isoindoline-1,3-dione () show activity against nicotinamide phosphoribosyltransferase, suggesting that this compound derivatives could target similar enzymes .

Physicochemical Properties

- Solubility and Stability : The ethoxyphenyl-substituted analog (CAS 1093657-24-9) likely exhibits improved lipophilicity compared to the unsubstituted parent compound, affecting bioavailability .

- Thermal Stability: Di(1H-imidazol-1-yl)methanone (CAS 530-62-1) demonstrates high thermal stability (m.p. 99.4°C), a trait that may extend to this compound derivatives .

Key Research Findings

- Synthetic Optimization : highlights the use of acetonitrile as a solvent for piperidine substitution, a method applicable to the parent compound’s synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.